CFM 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

科学的研究の応用

CFM 4は、以下を含む幅広い科学研究における応用があります。

化学: 官能基修飾が生物学的活性に与える影響を調べるためのモデル化合物として使用されます。

生物学: 癌細胞におけるアポトーシスおよび細胞周期停止誘導における役割について調査されています。

医学: 特に乳癌において、薬剤耐性癌の治療のための潜在的な治療薬として検討されています.

産業: 新しい癌治療の開発と癌細胞生物学の理解のためのツールとして利用されています。

作用機序

CFM 4は、CARP-1のAPC-2への結合を阻害することによりその効果を発揮し、アポトーシス経路の活性化につながります。この化合物は、G2M細胞周期停止を引き起こし、10〜15マイクロモルのIC50範囲でアポトーシスを誘導します。 また、特定の分子経路を標的とすることで、薬剤耐性のあるヒト乳癌細胞の増殖を抑制します .

類似の化合物との比較

This compoundは、CARP-1のAPC-2への結合を阻害し、薬剤耐性のある癌細胞でアポトーシスを誘導する能力においてユニークです。類似の化合物には、以下が含まれます。

This compound.16: 非小細胞肺癌でB-Raf標的化との相乗効果を示したthis compoundのアナログです.

その他のCARP-1機能模倣体: CARP-1の機能を模倣し、癌細胞でアポトーシスを誘導する化合物。

This compoundは、その特定の作用機序と薬剤耐性のある癌細胞を標的とする有効性により際立っています。

化学反応の分析

CFM 4は、以下を含む様々な化学反応を受けます。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応はthis compoundを還元型に変換することができ、それは異なる生物学的活性を有する可能性があります。

置換: this compoundは、官能基が他の基で置換される置換反応を受け、その生物学的活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および様々な置換反応用の触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

CFM 4 is unique in its ability to prevent CARP-1 binding with APC-2 and induce apoptosis in drug-resistant cancer cells. Similar compounds include:

This compound.16: An analog of this compound that has shown synergistic effects with B-Raf-targeting in non-small cell lung cancers.

Other CARP-1 functional mimetics: Compounds that mimic the function of CARP-1 and induce apoptosis in cancer cells.

This compound stands out due to its specific mechanism of action and its effectiveness in targeting drug-resistant cancer cells.

準備方法

CFM 4の合成には、中間体の調製と最終的なカップリング反応を含むいくつかの工程が含まれます。具体的な合成経路と反応条件は、機密情報であり、公開文献では詳細な情報は容易に入手できません。this compoundの工業生産方法は、研究目的で主に使用されているため、広く文書化されていません。

特性

IUPAC Name |

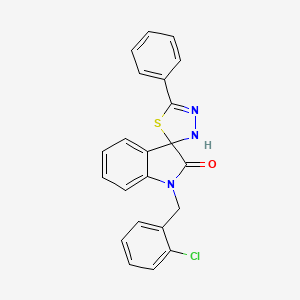

1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMADITKBVODKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CFM-4 is a CARP-1 functional mimetic (CFM), meaning it binds to and stimulates the expression of the CARP-1/CCAR1 protein. [] This interaction disrupts the binding of CARP-1 with APC-2, a subunit of the anaphase-promoting complex/cyclosome (APC/C) E3 ubiquitin ligase. [] This disruption leads to a cascade of downstream effects, including:

- G2/M cell cycle arrest: By interfering with APC/C activity, CFM-4 prevents the cell cycle from progressing from the G2 to the M phase. []

- Apoptosis induction: CFM-4 promotes both intrinsic and extrinsic apoptosis pathways. It upregulates pro-apoptotic proteins like caspase-8, -9, p53, PUMA, Noxa, and death receptors. [, ] It also activates stress-activated protein kinases (SAPKs) like p38 and JNK1/2, contributing to apoptosis. [, ]

- Inhibition of oncogenic signaling: CFM-4 downregulates oncogenes like c-Myc and N-Myc, and inhibits the activation of oncogenic pathways such as cMet and Akt. [, ]

- Modulation of NF-κB signaling: CFM-4 depletes NF-κB signaling inhibitors like ABIN1, IκBα, and IκBβ. []

- Suppression of metastasis: CFM-4 inhibits cancer cell migration, invasion, and colony formation, potentially by impacting proteins like podoplanin and vimentin. [, ]

A: Research suggests that CFM-4 can induce significant cell death in breast cancer cell lines like MCF-7 and E0771. [] While high concentrations of CFM-4 are cytotoxic, lower concentrations appear to enhance the immunogenicity of breast cancer cells. [] This enhanced immunogenicity could potentially boost anti-tumor immune responses, though further research is needed to fully understand these mechanisms.

A: Yes, CFM-4 has shown promise in preclinical in vivo studies. For instance, oral administration of a nano-lipid formulation of CFM-4 (CFM-4 NLF) effectively reduced the weight and volume of xenografted tumors derived from A549 NSCLC and MDA-MB-231 TNBC cells. [] Another study highlighted the superior efficacy of a CFM-4.16 nano-lipid formulation in combination with Sorafenib in inhibiting the growth of xenografted tumors derived from Rociletinib-resistant H1975 NSCLC cells. [] These results warrant further investigation of CFM-4 and its analogs as potential anti-cancer agents.

ANone: The provided research excerpts do not offer specific information regarding established resistance mechanisms to CFM-4. Considering CFM-4 targets CARP-1 and disrupts its interaction with APC/C, potential resistance mechanisms might involve:

ANone: While the provided excerpts don't directly compare CFM-4 to alternative compounds, researchers are actively investigating other therapeutic strategies targeting similar pathways, including:

A: Although limited to pre-clinical studies, the provided research suggests that CFM-4 and its analogs exhibit potent anti-cancer activity against various cancer cell lines, including those resistant to conventional chemotherapy. [, , ] For example, CFM-4 demonstrated higher potency than 5-fluorouracil, a standard chemotherapy drug used for colorectal cancer. [] Additionally, CFM-4.16 exhibited promising activity against chemotherapy-resistant triple-negative breast cancer cells, even surpassing the efficacy of doxorubicin in some instances. [] Furthermore, CFM-4.16 showed synergistic effects when combined with targeted therapies like B-Raf inhibitors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。